3-Sulfopropyl acrylate potassium salt (SPAK), also known as potassium 3-sulfonatopropyl acrylate, is a water-soluble acrylic monomer. [, , , ] It serves as a crucial building block for synthesizing various polymers, including hydrogels, due to its reactive acrylate group capable of polymerization. [, , , ] SPAK's significance in research stems from its ability to impart hydrophilicity, ionic conductivity, and responsiveness to stimuli like temperature and pH to the resulting polymers. [, , , , ]
Potassium 3-sulphonatopropyl acrylate is a chemical compound categorized as an acrylic acid derivative. It is recognized for its utility in polymer chemistry, particularly in the synthesis of hydrogels and other polymeric materials. This compound is notable for its ability to introduce polar sites into polymer chains, enhancing the properties of the resulting materials.
Potassium 3-sulphonatopropyl acrylate is synthesized from acrylic acid through various chemical processes involving sulfonation and neutralization with potassium hydroxide. The compound is commercially available and can be sourced from chemical suppliers.
The synthesis of potassium 3-sulphonatopropyl acrylate typically involves the following steps:
The polymerization process can also involve co-monomers such as N-isopropyl acrylamide, which enhances the thermoresponsive properties of the resulting hydrogels. The reaction conditions typically include controlled temperatures and pH levels to optimize yield and purity.
The molecular structure of potassium 3-sulphonatopropyl acrylate features a propylene backbone with a sulfonic acid group and a carboxylic acid group modified to form a potassium salt.
Potassium 3-sulphonatopropyl acrylate participates in several chemical reactions, primarily polymerization:
The polymerization process can be initiated using thermal or photoinitiators, allowing for control over molecular weight and architecture of the resulting polymers.
The mechanism of action involves the formation of free radicals that initiate polymerization when potassium 3-sulphonatopropyl acrylate is exposed to heat or light. These free radicals react with the double bonds in the acrylate groups, leading to chain growth and crosslinking.
The resulting polymers exhibit enhanced water absorbency and mechanical properties, making them suitable for applications in drug delivery systems and wound dressings.
Relevant safety data indicates that it may cause skin irritation and should be handled with appropriate protective equipment.
Potassium 3-sulphonatopropyl acrylate has several significant applications:
Potassium 3-sulphonatopropyl acrylate (KSPA, CAS 31098-20-1) serves as a foundational monomer for synthesizing functional polyelectrolytes through free radical polymerization, leveraging its vinyl group and ionic sulfonate functionality. The polymerization process typically employs ammonium persulfate (APS) as the initiator (0.1 mol% relative to monomer concentration) combined with N,N,N',N'-tetramethylethylenediamine (TMEDA) catalyst (1.9 mol%) at a TMEDA:APS molar ratio of 5:1 [2] [8]. This redox initiation system operates efficiently in aqueous solutions at ambient temperature (22 ± 2°C), enabling rapid polymerization kinetics while preserving the integrity of the sulfonate groups [2].
Critical optimization parameters include:
Table 1: Radical Polymerization Parameters for KSPA-Based Polymers
Initiator System | Temperature | Reaction Time | Conversion Efficiency | Key Applications |
---|---|---|---|---|
APS/TMEDA (5:1) | 22 ± 2°C | 24 hours | >98% | Biomedical hydrogels [2] |
V-501 | 60°C | 24 hours | 100% (NMR-confirmed) | Adsorbent modifiers [8] |
Potassium persulfate | 70-80°C | 8-12 hours | 90-95% | Industrial polyelectrolytes |
The integration of cross-linking agents transforms KSPA into three-dimensional hydrogel networks with tailored mechanical and swelling properties. Poly(ethylene glycol) diacrylate (PEGDA, Mn = 575) serves as the primary cross-linker at precisely controlled ratios of KSPA:PEGDA = 49:1 (2 mol% PEGDA) [2] [4]. This stoichiometry provides sufficient cross-linking density to form compressible hydrogels with elastic recovery while maintaining substantial hydration capacity. Alternatively, N,N'-methylenebisacrylamide (BIS) offers thermally stable amide-based cross-linking, forming covalent networks that enhance hydrogel resilience under mechanical stress [3].
The cross-linking density directly governs hydrogel performance:
Table 2: Mechanical Properties of KSPA Hydrogels with Different Cross-Linking Strategies
Cross-Linker Type | Concentration (mol%) | Compressive Modulus (kPa) | Equilibrium Water Content (%) | Key Characteristics |
---|---|---|---|---|
PEGDA (Mn=575) | 2 | 8.5 ± 0.9 | 92.3 ± 1.2 | High compressibility [2] |
BIS | 3 | 22.4 ± 1.5 | 85.7 ± 0.8 | Enhanced rigidity [3] |
PEGDA/BIS blend | 1.5/1.5 | 15.2 ± 1.1 | 89.1 ± 1.0 | Balanced strength/swelling |
Thermo-polymerization enables large-scale fabrication of KSPA-based hydrogel membranes with complex functional architectures. The process involves heating aqueous mixtures containing KSPA (reported as SPAK in membranes), acrylic acid (AA), phytic acid (PA), and BIS cross-linker at 60-70°C for 6-24 hours [3]. The reaction exploits thermally decomposed initiators (e.g., APS) to generate radicals, propagating through the vinyl groups while preserving ionic functionalities.
Critical process optimizations include:
Industrial synthesis of KSPA monomer involves critical neutralization and purification stages that determine product quality and polymerization performance. The synthesis pathway begins with the esterification of acrylic acid and 1,3-propanesultone, followed by neutralization with potassium hydroxide to pH 7.0-7.5 [10]. This stoichiometric neutralization ensures complete conversion to the potassium sulfonate form while preventing residual acidity that could initiate premature polymerization.
Purification protocols address key challenges:
Industrial-scale optimization focuses on solvent recovery (≥95% ethanol recycled) and yield maximization through countercurrent crystallization, achieving overall yields exceeding 85% from starting materials. Analytical quality control includes HPLC purity verification (>95.0 area%), NMR structural confirmation, and colorimetric assessment (white to off-white powder) to ensure batch-to-batch consistency for high-performance polymer synthesis [7] [10].
Table 3: Industrial Purification Methods for Potassium 3-Sulphonatopropyl Acrylate
Purification Step | Key Parameters | Quality Metrics | Process Efficiency |
---|---|---|---|
Neutralization | pH 7.0-7.5, 25-30°C | Residual acidity <0.1% | KOH utilization: 99.2% |
Solvent Crystallization | Ethanol/water (1:3), -10°C cooling | Crystal purity >98% | Solvent recovery: 95% |
Drying | Lyophilization, inert gas purge | Moisture content <0.5% | Processing time: 24 hours |
Packaging | Argon atmosphere, light-protected | Storage stability: 24 months | Yield loss: <1% |
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